1-Bromo-4-phenylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

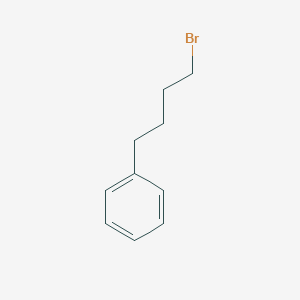

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBQQAHIVODAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293481 | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13633-25-5 | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-PHENYLBUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-phenylbutane (CAS: 13633-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylbutane, with the Chemical Abstracts Service (CAS) number 13633-25-5, is a bifunctional organic compound featuring a phenyl group and a terminal bromine atom separated by a flexible four-carbon alkyl chain.[1] This structure imparts both aromatic and aliphatic characteristics, making it a versatile building block in organic synthesis. Its primary utility lies in its role as a key intermediate for the introduction of the 4-phenylbutyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications, particularly in the context of pharmaceutical research and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13633-25-5 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 131-133 °C at 12 mmHg | [2] |

| Density | 1.214 g/cm³ | [2] |

| Refractive Index | 1.5390-1.5430 @ 20°C | [2] |

| Solubility | Sparingly soluble in water; Miscible with common organic solvents | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |

| 3.41 | t | 2H | -CH₂-Br |

| 2.65 | t | 2H | Ph-CH₂- |

| 1.95 - 1.85 | m | 2H | -CH₂-CH₂Br |

| 1.80 - 1.70 | m | 2H | Ph-CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 141.8 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 125.9 | Aromatic CH |

| 35.1 | Ph-CH₂- |

| 33.8 | -CH₂-Br |

| 32.7 | Ph-CH₂-CH₂- |

| 29.9 | -CH₂-CH₂Br |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3026 | Medium | Aromatic C-H stretch |

| 2935, 2858 | Strong | Aliphatic C-H stretch |

| 1603, 1496, 1454 | Medium-Strong | Aromatic C=C stretch |

| 1245 | Medium | C-Br stretch |

| 748, 698 | Strong | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 212/214 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 133 | Medium | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods start from commercially available precursors such as 4-phenylbutan-1-ol or through a multi-step synthesis originating from γ-butyrolactone.

Synthesis from 4-Phenylbutan-1-ol

The conversion of 4-phenylbutan-1-ol to this compound is a standard nucleophilic substitution reaction. Two common protocols are detailed below.

This method involves the direct reaction of the alcohol with concentrated hydrobromic acid, often under reflux conditions.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-phenylbutan-1-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

This method is suitable for acid-sensitive substrates and is typically performed at lower temperatures.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-1-ol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into ice-water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by vacuum distillation.

Multi-step Synthesis from γ-Butyrolactone

An alternative industrial approach involves a two-step process starting from γ-butyrolactone, proceeding through a Friedel-Crafts acylation followed by a reduction.

Experimental Workflow Diagram

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Reduction of 4-Bromobutyrophenone):

-

Dissolve 4-bromobutyrophenone (1.0 eq) in a suitable solvent such as methanol or a benzene solution.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C, ~1-2 mol%).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction for 4-24 hours until the starting material is consumed (TLC or GC analysis).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent by distillation under reduced pressure to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to introduce a phenylbutyl pharmacophore is particularly relevant in the design of ligands for various receptors and enzymes.

Precursor to Histamine H₂-Receptor Antagonists

While not a direct precursor to marketed drugs containing a phenyl group, this compound serves as an excellent model compound for the synthesis of analogues of histamine H₂-receptor antagonists. The development of seminal drugs like Burimamide and Cimetidine involved the synthesis of molecules with a similar four-carbon chain separating an aromatic (imidazole) ring from a polar group. The synthetic strategies employed can be directly adapted using this compound to explore structure-activity relationships (SAR) in this class of compounds.

Conceptual Synthetic Pathway for H₂-Receptor Antagonist Analogues

Caption: Synthesis of H₂-receptor antagonist analogues.

General Reactions and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic carbon attached to the bromine atom, making it an excellent substrate for nucleophilic substitution and organometallic reactions.

General Experimental Protocol:

-

In a round-bottom flask, combine the amine or heterocycle (1.0 eq), a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 eq), and a suitable solvent (e.g., acetonitrile, DMF, or THF).

-

Add this compound (1.0-1.2 eq) to the mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Experimental Workflow for Grignard Reaction

Caption: General workflow for Grignard reactions.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid ingestion and inhalation. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the carbon-bromine bond make it a key reagent for introducing the 4-phenylbutyl group in the synthesis of complex organic molecules. Its relevance to the synthesis of analogues of important pharmaceutical compounds, such as H₂-receptor antagonists, underscores its importance for researchers and professionals in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

1-Bromo-4-phenylbutane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylbutane is a halogenated organic compound with the chemical formula C₁₀H₁₃Br.[1][2] It is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[2][3] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for a technical audience.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | [1][2][5] |

| Molecular Weight | 213.11 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet | [1] |

| Density | 1.214 g/cm³ | [4][6] |

| Boiling Point | 131-133 °C at 12 mmHg | [4][6] |

| Melting Point | 52 °C | [6] |

| Solubility | Slightly soluble in water | [1][4][6] |

| Refractive Index | 1.5380 - 1.5420 | [6] |

| Spectroscopic Data | Information |

| ¹³C NMR | Spectral data available |

| IR | Spectral data available |

| Mass Spectrometry | Spectral data available |

Experimental Protocols

Synthesis of this compound from 4-Phenylbutanol

A common method for the synthesis of this compound is the reaction of 4-phenylbutanol with hydrobromic acid.

Materials:

-

4-phenylbutanol (10 g)

-

Hydrobromic acid (44 g)

-

POM-C₃N₄ catalyst (2 g)

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.

-

Add 2 g of POM-C₃N₄ catalyst to the mixture. The system should appear as a light yellow suspension.

-

Mechanically stir the mixture and protect it from light. Heat the reaction to reflux for 12 hours.

-

After the reaction, the system will be a yellow, viscous mixture. Cool it to room temperature.

-

Adjust the pH of the system to 7 with a saturated sodium carbonate solution and stir for 30 minutes.

-

Separate the organic phase and extract the aqueous layer with dichloromethane until the aqueous layer is colorless.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to yield the pale yellow product, this compound.[2]

Chemical Reactivity and Signaling Pathways

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. It can also be used to form organometallic reagents, such as Grignard reagents.

Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the butyl chain.

Caption: General scheme of a nucleophilic substitution reaction of this compound.

Grignard Reaction

Reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, widely used for forming new carbon-carbon bonds.

Caption: Formation of a Grignard reagent from this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[5][6] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important intermediate for the synthesis of a wide range of target molecules. Understanding its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C10H13Br | CID 259668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 13633-25-5|this compound|BLD Pharm [bldpharm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. US6037509A - Process for producing this compound - Google Patents [patents.google.com]

- 7. web.mnstate.edu [web.mnstate.edu]

1-Bromo-4-phenylbutane molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Bromo-4-phenylbutane, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Formula

This compound is a halogenated organic compound featuring a phenyl group attached to a four-carbon butane chain, with a bromine atom at the terminal position.[1] Its chemical structure renders it both aromatic and aliphatic in nature.

Molecular Formula: C₁₀H₁₃Br

IUPAC Name: (4-bromobutyl)benzene[2]

CAS Number: 13633-25-5

Synonyms: 4-Phenylbutyl bromide, (4-Bromobutyl)benzene

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint, characteristic odor.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol and ether.[1]

| Property | Value | Reference |

| Molecular Weight | 213.11 g/mol | [3] |

| Density | 1.214 g/cm³ | [2] |

| Boiling Point | 131-133 °C at 12 mmHg | [2] |

| Refractive Index | 1.539 | [2] |

| Vapor Pressure | 0.0153 mmHg at 25 °C | [2] |

| Solubility in Water | Slightly soluble | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of similar intensity at m/z 212 and 214, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The base peak is typically observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), a common fragment for alkylbenzenes.

| m/z | Identity |

| 91 | [C₇H₇]⁺ |

| 65 | [C₅H₅]⁺ |

| 92 | [C₇H₈]⁺ |

Data sourced from PubChem.[3]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the butyl chain will appear as multiplets further upfield. The methylene group attached to the bromine atom (-CH₂Br) is expected to be the most downfield of the aliphatic protons, likely in the 3.4-3.6 ppm region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbons of the phenyl ring will resonate in the aromatic region (around 125-142 ppm). The aliphatic carbons will appear at higher field, with the carbon bonded to the bromine atom being the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, around 550-750 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

Synthesis from 4-Phenylbutanol via Nucleophilic Substitution

This method involves the conversion of the hydroxyl group of 4-phenylbutanol into a good leaving group, followed by substitution with a bromide ion.

Caption: Synthesis of this compound from 4-Phenylbutanol.

Protocol: A detailed experimental procedure involves the reaction of 4-phenylbutanol with hydrobromic acid.

-

To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.

-

Add 2 g of a POM-C₃N₄ catalyst. The system should appear as a light yellow mixture.

-

Mechanically stir the mixture under light protection and heat to reflux for 12 hours.

-

After the reaction, the system will be yellow and viscous. Cool the mixture to room temperature.

-

Adjust the pH of the system to 7 with a saturated Na₂CO₃ solution and stir for 30 minutes.

-

Perform a liquid-liquid extraction. The organic phase is extracted with dichloromethane until the aqueous layer is colorless and transparent.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to yield the pale yellow product, this compound.

Synthesis from Benzene and 4-Bromobutyryl Halide

This two-step process involves a Friedel-Crafts acylation followed by a reduction.

Caption: Two-step synthesis of this compound.

Protocol:

-

Friedel-Crafts Acylation: React 4-bromobutyryl halide with benzene in the presence of a Lewis acid (e.g., AlCl₃) to produce 4-bromobutyrophenone.

-

Reduction: The resulting 4-bromobutyrophenone is then reacted with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce the ketone to a methylene group, yielding this compound.

This method is advantageous as it can avoid the production of dialkylated byproducts that can occur in other synthetic routes involving benzene.

References

Synthesis of 1-Bromo-4-phenylbutane from 4-Phenylbutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 1-bromo-4-phenylbutane from its precursor, 4-phenylbutanol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals where the introduction of a phenylbutyl moiety is required.[1][2][3] The bromide serves as an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] This document provides a comparative summary of synthetic methods, detailed experimental protocols, and a visual representation of the reaction workflow.

Core Synthesis Methodologies

The conversion of 4-phenylbutanol, a primary alcohol, to this compound is typically achieved through nucleophilic substitution. The primary challenge is the effective conversion of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a bromide ion. The most common and effective methods employ reagents such as hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or the Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][4][5]

-

Hydrobromic Acid (HBr): This method involves the direct reaction of the alcohol with concentrated hydrobromic acid, often under reflux conditions.[1][5] The reaction proceeds via an SN2 mechanism where the alcohol is first protonated to form a good leaving group (water), which is then displaced by the bromide ion.[6][7]

-

Phosphorus Tribromide (PBr₃): PBr₃ is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides.[1][8][9] The reaction mechanism involves the formation of a phosphorous ester intermediate, which makes the oxygen a good leaving group. A subsequent backside attack by a bromide ion results in the formation of the alkyl bromide with inversion of configuration, although this is not relevant for the achiral 4-phenylbutanol.[8][9][10][11] This method is advantageous as it avoids the strongly acidic conditions of the HBr method and minimizes the potential for carbocation rearrangements, though rearrangements are not a concern with this specific substrate.[8][11]

-

Appel Reaction (PPh₃/CBr₄): This reaction provides a mild method for the conversion of alcohols to alkyl bromides.[4] Triphenylphosphine and carbon tetrabromide react in situ to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods for the preparation of this compound from 4-phenylbutanol.

| Reagent(s) | Starting Material | Reagent Quantities | Solvent | Reaction Conditions | Yield | Reference |

| HBr, POM-C₃N₄ catalyst | 10 g 4-phenylbutanol | 44 g HBr, 2 g catalyst | None | Reflux, 12 hours, protected from light | 99.6% | [5] |

| PPh₃, CBr₄ | 15.0 g 4-phenylbutanol | 36.7 g PPh₃, 39.8 g CBr₄ | Dichloromethane (500 ml) | 0°C, 1.5 hours, under argon | Not explicitly stated for the final product, but 21.3 g of crude product was obtained. | [4] |

Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid

This protocol is adapted from the method described by Yang Cheng Feiyang, et al.[5]

Materials:

-

4-phenylbutanol (10 g)

-

Hydrobromic acid (44 g)

-

POM-C₃N₄ catalyst (2 g)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

250 ml three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 ml three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-phenylbutanol (10 g), hydrobromic acid (44 g), and the POM-C₃N₄ catalyst (2 g). The initial mixture will appear as a light yellow suspension.

-

Protect the reaction mixture from light and heat it to reflux with continuous mechanical stirring for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature. The mixture will be yellow and viscous.

-

Carefully neutralize the mixture by adding saturated sodium carbonate solution until the pH of the aqueous layer is 7. Stir for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with dichloromethane until the aqueous layer is colorless and transparent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the pale yellow product, this compound.[5]

Method 2: Synthesis using Triphenylphosphine and Carbon Tetrabromide (Appel Reaction)

This protocol is based on the procedure found on PrepChem.[4]

Materials:

-

4-phenylbutanol (15.0 g, 0.1 mol)

-

Carbon tetrabromide (39.8 g, 0.12 mol)

-

Triphenylphosphine (36.7 g, 0.14 mol)

-

Dry dichloromethane (500 ml)

-

Ether

-

Hexane

-

Silica gel

-

Round-bottom flask

-

Stirring apparatus

-

Apparatus for filtration

-

Rotary evaporator

-

Argon or Nitrogen source

Procedure:

-

In a round-bottom flask, dissolve 4-phenylbutanol (15.0 g) and carbon tetrabromide (39.8 g) in dry dichloromethane (500 ml).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (argon).

-

Slowly add triphenylphosphine (36.7 g) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 1.5 hours under argon.

-

After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

-

To the resulting residue, add a 1:1 mixture of ether and hexane and stir.

-

Filter the mixture to remove the insoluble triphenylphosphine oxide.

-

Pass the filtrate through a pad of silica gel to further remove impurities.

-

Concentrate the filtrate to obtain this compound as a pale yellow liquid.[4]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 4-phenylbutanol.

Caption: General workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 13633-25-5: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. orgosolver.com [orgosolver.com]

- 9. byjus.com [byjus.com]

- 10. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 1-Bromo-4-phenylbutane: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-phenylbutane, a key intermediate in various synthetic applications. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.29 - 7.15 | m | 5H | - | Ar-H |

| 3.41 | t | 2H | 6.7 | Br-CH ₂- |

| 2.63 | t | 2H | 7.5 | Ar-CH ₂- |

| 1.91 - 1.81 | m | 2H | - | -CH₂-CH ₂-CH₂Br |

| 1.78 - 1.68 | m | 2H | - | ArCH₂-CH ₂- |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 141.8 | C -Ar (quaternary) |

| 128.4 | C H-Ar |

| 128.3 | C H-Ar |

| 125.8 | C H-Ar |

| 35.3 | Ar-C H₂- |

| 33.8 | Br-C H₂- |

| 32.7 | -CH₂-C H₂-CH₂Br |

| 30.5 | ArCH₂-C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086, 3062, 3026 | Medium | Aromatic C-H Stretch |

| 2936, 2859 | Strong | Aliphatic C-H Stretch |

| 1603, 1496, 1454 | Medium to Strong | Aromatic C=C Bending |

| 747, 698 | Strong | Monosubstituted Benzene C-H Out-of-Plane Bend |

| 646 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment |

| 214/212 | < 5 | [M]⁺ (Molecular Ion) |

| 133 | 10 | [M - Br]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 65 | ~20 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[2]

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a higher sample concentration (50-100 mg) may be required.[3][4] A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve sensitivity. The spectral width is typically set to 0-220 ppm.[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): For a neat liquid sample like this compound, the ATR-FTIR technique is highly convenient. A small drop of the liquid is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[5][6]

FTIR Spectroscopy Protocol: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS): this compound, being a volatile organic compound, is well-suited for analysis by GC-MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.

Mass Spectrometry Protocol: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300). The data system records the relative abundance of each ion, generating a mass spectrum that is characteristic of the molecule's structure and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-4-phenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-4-phenylbutane (CAS No. 13633-25-5), a key intermediate in various organic synthesis applications, including pharmaceutical development.[1][2] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential risks to personnel and the environment. This document outlines the known hazards, exposure controls, and emergency procedures, and provides detailed experimental methodologies for key safety assessments.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling.

1.1: Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Br | [3][4] |

| Molecular Weight | 213.11 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 131-133 °C at 12 mmHg | [6] |

| Flash Point | 131-133 °C at 12 mmHg | [6] |

| Density | 1.214 g/cm³ | [6] |

| Vapor Pressure | 0.0153 mmHg at 25 °C | [6] |

| Solubility | Sparingly soluble in water | [5][7] |

| Refractive Index | 1.539 | [6] |

1.2: Toxicological Data Summary

This compound is considered moderately toxic and requires careful handling to avoid adverse health effects. Acute exposure may lead to symptoms such as dizziness, headache, nausea, and irritation of the eyes and respiratory tract.[5]

| Endpoint | Result | Classification | Source(s) |

| Acute Oral Toxicity | No specific LD50 data available in the search results. | Assumed to be harmful if swallowed based on general toxicity of brominated hydrocarbons.[5] | [8] |

| Acute Dermal Toxicity | No specific LD50 data available in the search results. | Assumed to be harmful in contact with skin based on general toxicity of brominated hydrocarbons.[5] | [8] |

| Acute Inhalation Toxicity | No specific LC50 data available in the search results. | May cause respiratory irritation.[3][9][10] | [3][9][10] |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | [3][9][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A | [3][9][10] |

| Carcinogenicity | There is currently insufficient evidence to classify it as a carcinogen. | Not classified | [5] |

Section 2: Hazard Identification and Classification

Global Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances.

2.1: GHS Hazard Classification

The following table outlines the GHS hazard classifications for this compound.

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [3][9][10] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [3][9][10] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | [3][9][10] |

2.2: GHS Label Elements

The following pictogram and signal word are used on the label for this compound:

Section 3: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risk.

3.1: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

3.2: Recommended Personal Protective Equipment (PPE)

The following table details the recommended PPE for handling this compound.

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or vapors.[5][8] | [5][8] |

| Skin Protection | Impervious gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes. | To prevent skin irritation upon contact.[5][8] | [5][8] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent respiratory tract irritation.[5][8] | [5][8] |

Section 4: Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following sections detail the methodologies for key irritation studies.

4.1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential for this compound to cause skin irritation or corrosion.

Methodology:

-

Test System: Healthy, young adult albino rabbits are used for this test.

-

Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped. A dose of 0.5 mL of the test substance is applied to a small area (approximately 6 cm²) of intact skin. The treated area is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated based on the sum of the erythema and edema scores.

Data Interpretation: The PII value is used to classify the substance's irritation potential. For example, a mean score of 2.3 to 4.0 for erythema or edema in at least 2 of 3 tested animals would classify the substance as a skin irritant (Category 2).

4.2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential for this compound to cause eye irritation or corrosion.

Methodology:

-

Test System: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated.

-

Scoring: Ocular lesions are scored using a standardized system.

Data Interpretation: The severity and reversibility of the ocular reactions are used to classify the substance. A substance that causes reversible eye irritation is classified as an eye irritant (Category 2A).

Section 5: Hypothetical Metabolic Pathway and Environmental Fate

While specific metabolic pathways for this compound are not well-documented in publicly available literature, a hypothetical degradation pathway can be proposed based on the metabolism of similar brominated aromatic compounds and alkylphenols.

5.1: Proposed Biodegradation Pathway (Hypothetical)

The following diagram illustrates a hypothetical microbial degradation pathway for this compound. This is a conceptual model and has not been experimentally verified for this specific compound.

Caption: Hypothetical microbial degradation pathway of this compound.

It is plausible that the degradation of this compound in the environment could be initiated by microbial monooxygenases, leading to the hydroxylation of the phenyl ring. This could be followed by the formation of a catechol-like intermediate, which is then susceptible to ring cleavage by dioxygenases. The resulting aliphatic chain would likely be further metabolized through central metabolic pathways, ultimately leading to mineralization.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper engineering controls are essential for protecting the health and safety of laboratory personnel. Researchers, scientists, and drug development professionals are encouraged to review this information carefully and integrate these safety practices into their standard operating procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic responses to acute toxicity of alkylphenols and alkylphenol polyethoxylates in Elliptio complanata measured by calorespirometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence and fate of pharmaceuticals and alkylphenol ethoxylate metabolites in an effluent‐dominated river and wetland | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. daikinchemicals.com [daikinchemicals.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-phenylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-4-phenylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

Core Concepts

This compound is a halogenated organic compound with a molecular structure that includes both a nonpolar phenyl group and a butyl chain, as well as a polar carbon-bromine bond. This combination of features dictates its solubility behavior, generally following the principle of "like dissolves like." Consequently, it is readily soluble in many organic solvents but has limited solubility in water.

Data Presentation: Qualitative Solubility

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Alcohols | Ethanol, Methanol | Miscible | The alkyl chain of the alcohols can interact with the phenyl and butyl groups of this compound. |

| Ethers | Diethyl Ether | Soluble/Miscible | As a relatively nonpolar solvent, diethyl ether effectively solvates the nonpolar components of the molecule.[1][2] |

| Halogenated | Chloroform, Dichloromethane | Soluble/Miscible | The similar polarities and potential for dipole-dipole interactions contribute to high solubility.[1][2] |

| Aqueous | Water | Slightly Soluble | The hydrophobic phenyl and butyl groups limit its solubility in the highly polar water, despite the presence of the polar C-Br bond.[3][4] |

Experimental Protocol: Determination of Solubility

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is a general procedure for determining the solubility of a liquid or solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small, sealable glass containers

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solute is necessary to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

-

Allow the mixture to equilibrate in the constant temperature bath for at least 24 hours to ensure the solution is fully saturated. Intermittent gentle agitation can be beneficial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow the excess solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a standard curve.

-

Analyze the diluted sample of the saturated solution.

-

Using the standard curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Caption: Logical decision tree for predicting qualitative solubility.

References

A Technical Guide to the Physicochemical Characterization of 1-Bromo-4-phenylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 1-Bromo-4-phenylbutane, a key intermediate in various organic syntheses. It outlines the standard experimental procedures for determining these fundamental physical properties, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties of this compound

This compound, with the molecular formula C₁₀H₁₃Br, is a colorless to pale yellow liquid at room temperature.[1] Its key physical constants are critical for its handling, purification, and application in further chemical reactions.

Data Summary

The following table summarizes the reported boiling and melting points for this compound. It is important to note that boiling points are pressure-dependent; where available, the pressure at which the measurement was taken is provided.

| Physical Property | Value | Conditions |

| Melting Point | 52 °C | - |

| -43 °C | - | |

| Boiling Point | 131-133 °C | at 12 mmHg |

| 273-275 °C | at 760 mmHg (Atmospheric Pressure) | |

| 265.2 °C | at 760 mmHg |

Note: The discrepancy in reported melting points may be due to different crystalline forms or measurement conditions.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. A pure compound typically exhibits a sharp melting point, while impurities tend to depress and broaden the melting range.[2] Similarly, the boiling point is a characteristic physical constant that is sensitive to impurities and atmospheric pressure.

Melting Point Determination: Capillary Method

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[2][3]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2][4] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[2]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[3]

Boiling Point Determination: Microscale Method

For liquids, a common and efficient method utilizes a small sample volume and a capillary technique within a heating bath.

Apparatus:

-

Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in the oil bath of a Thiele tube.[5] The setup ensures that the oil level is above the liquid sample but below the open end of the test tube.

-

Heating and Observation: The oil bath is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[5] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[5] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[5][6]

Workflow for Physical Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[7] It is essential to handle this chemical in a well-ventilated area, such as a fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times to prevent contact.[8][9] Store the compound in a tightly closed container in a cool, dry place.[8][9]

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. This compound CAS 13633-25-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

(4-Bromobutyl)benzene: A Comprehensive Technical Guide for Researchers

An in-depth examination of the structure, properties, synthesis, and reactivity of (4-Bromobutyl)benzene, a key intermediate in organic synthesis and drug discovery.

Introduction

(4-Bromobutyl)benzene, also known as 4-phenylbutyl bromide, is a versatile bifunctional organic compound. It incorporates a phenyl group and a reactive bromobutyl moiety, making it a valuable building block in the synthesis of a wide range of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the introduction of a phenylbutyl group is often a key step in the construction of target structures. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key reactions, tailored for professionals in research and development.

Structure and Properties

The structural and physical properties of (4-Bromobutyl)benzene are fundamental to its application in synthesis. A summary of these key characteristics is presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties of (4-Bromobutyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| CAS Number | 13633-25-5 | [1][3] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1] |

| Density | 1.214 g/cm³ | [1] |

| Melting Point | 52 °C | [1] |

| Boiling Point | 131-133 °C at 12 mmHg | [1] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents. | [1] |

| Refractive Index | 1.5380-1.5420 | [1] |

Spectroscopic Data

The spectroscopic profile of (4-Bromobutyl)benzene is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of (4-Bromobutyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons. Based on the analysis of similar structures and general principles of NMR spectroscopy, the following chemical shifts and coupling patterns are anticipated:

Table 2: Predicted ¹H NMR Spectral Data for (4-Bromobutyl)benzene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.10 - 7.35 | Multiplet | - |

| Benzylic (-CH₂-Ph) | ~2.65 | Triplet | ~7.5 |

| Methylene (-CH₂-CH₂-Ph) | ~1.85 | Quintet | ~7.5 |

| Methylene (-CH₂-CH₂-Br) | ~1.95 | Quintet | ~7.0 |

| Methylene (-CH₂-Br) | ~3.40 | Triplet | ~6.7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for (4-Bromobutyl)benzene are detailed below.

Table 3: Predicted ¹³C NMR Spectral Data for (4-Bromobutyl)benzene

| Carbon | Chemical Shift (δ, ppm) |

| C1 (ipso-aromatic) | ~141 |

| C2, C6 (ortho-aromatic) | ~128.5 |

| C3, C5 (meta-aromatic) | ~128.3 |

| C4 (para-aromatic) | ~126 |

| Benzylic (-CH₂-Ph) | ~35 |

| Methylene (-CH₂-CH₂-Ph) | ~31 |

| Methylene (-CH₂-CH₂-Br) | ~33 |

| Methylene (-CH₂-Br) | ~33.5 |

Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromobutyl)benzene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for (4-Bromobutyl)benzene

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |

| C-H bend (out-of-plane, aromatic) | 900 - 675 | Strong |

| C-Br stretch | 600 - 500 | Medium-Strong |

Synthesis of (4-Bromobutyl)benzene

(4-Bromobutyl)benzene can be synthesized through several routes. Two common and effective methods are detailed below.

Synthesis from 4-Phenylbutan-1-ol

This method involves the bromination of 4-phenylbutan-1-ol, a commercially available starting material.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutan-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer successively with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel, eluting with hexane, to obtain pure (4-Bromobutyl)benzene.

Synthesis via Friedel-Crafts Acylation of Benzene

This multi-step synthesis begins with the Friedel-Crafts acylation of benzene with 4-bromobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an excess of dry benzene at 0-5 °C.

-

Reagent Addition: Add 4-bromobutyryl chloride (1 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer with water, dilute sodium bicarbonate solution, and finally with brine. Dry the benzene solution over anhydrous calcium chloride.

-

Isolation: Remove the benzene by distillation to obtain crude 4-bromo-1-phenylbutan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of 4-bromo-1-phenylbutan-1-one is then reduced to a methylene group.

-

Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.[4]

-

Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5]

Step 3: Final Purification

Following the reduction, the product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.

Synthesis Workflow Diagram

Caption: Common synthetic routes to (4-Bromobutyl)benzene.

Reactivity and Applications

The dual reactivity of (4-Bromobutyl)benzene makes it a valuable intermediate in organic synthesis.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This is commonly exploited to introduce the 4-phenylbutyl moiety into various molecules by reaction with nucleophiles such as amines, alkoxides, thiolates, and carbanions.

-

Grignard Reagent Formation: (4-Bromobutyl)benzene can be converted to the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

-

Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex aromatic structures.

Experimental Protocol: Grignard Reagent Formation

-

Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.

-

Initiation: Add a small crystal of iodine and a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of (4-Bromobutyl)benzene (1 equivalent) in the anhydrous ether/THF to initiate the reaction. Gentle heating may be required.

-

Reagent Addition: Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining (4-Bromobutyl)benzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Logical Relationship of Reactivity

Caption: Key reaction pathways of (4-Bromobutyl)benzene.

Safety and Handling

(4-Bromobutyl)benzene is an irritant and should be handled with appropriate safety precautions.

-

Hazards: Irritating to the eyes, respiratory system, and skin.[1] Harmful if swallowed or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapor and contact with skin and eyes.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If skin contact occurs, wash with soap and water.

Conclusion

(4-Bromobutyl)benzene is a fundamental building block in organic synthesis, offering multiple avenues for molecular elaboration. Its well-defined properties and predictable reactivity make it a reliable intermediate for researchers in drug development and materials science. This guide provides a comprehensive technical overview to support its effective and safe utilization in the laboratory.

References

Commercial Suppliers of 1-Bromo-4-phenylbutane for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 1-Bromo-4-phenylbutane, a key intermediate in pharmaceutical research and development. The guide includes a comparative analysis of supplier offerings, detailed experimental protocols for its application in synthesis, and visualizations of relevant biological signaling pathways.

Commercial Supplier Landscape

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Key considerations for procurement include purity, available quantities, and cost. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1g, 5g, 25g | $57.25 (1g), $143.65 (5g) |

| Sigma-Aldrich (Merck) | ≥95.0% (GC) | 1g, 10g | ~$27.67 (1g) |

| Oakwood Chemical | 90% | 250mg, 1g, 5g, 10g | $11.00 (250mg), $16.00 (1g), $60.00 (5g), $104.00 (10g) |

| TCI America | >98.0% (GC) | 5g, 25g | Not readily available |

| P212121 | >90% | 1g, 5g | $46.00 (1g) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Applications in Pharmaceutical Synthesis

This compound is a versatile alkylating agent widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary role is to introduce a 4-phenylbutyl moiety into a target molecule, often through nucleophilic substitution reactions. A prominent application is in the synthesis of antihistamines, such as Ebastine and Fexofenadine, and other CNS-active compounds.

Key Role as an Alkylating Agent

The chemical structure of this compound features a reactive bromine atom attached to a butyl chain, which is, in turn, linked to a phenyl group. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. Alkylating agents like this compound work by covalently binding to nucleophilic sites on other molecules.[1]

Experimental Protocols

The following section provides a detailed methodology for a key synthetic step involving this compound: the N-alkylation of a piperidine derivative. This reaction is a cornerstone in the synthesis of several commercially available drugs.

General Protocol for N-Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol describes the synthesis of an intermediate used in the development of various CNS-active agents.[2]

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-alkylated product.

Signaling Pathways of Drugs Synthesized Using this compound Derivatives

The phenylbutylpiperidine scaffold, often constructed using this compound, is a common feature in drugs that target G-protein coupled receptors (GPCRs).

Ebastine and the H1 Receptor Signaling Pathway

Ebastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[3][4] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. Recent studies have also suggested that Ebastine can promote hair growth by influencing the ERK signaling pathway in human follicle dermal papilla cells.[5]

Bitopertin and the Glycine Transporter 1 (GlyT1) Pathway

While not directly synthesized from this compound, the structural motifs found in drugs like Bitopertin can be accessed through similar synthetic strategies. Bitopertin is an inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it increases the concentration of glycine in the synaptic cleft, which in turn potentiates the activity of NMDA receptors. This mechanism has been explored for the treatment of schizophrenia and other neurological disorders. More recently, its role in restricting glycine uptake to modulate heme synthesis is being investigated for hematologic diseases like erythropoietic protoporphyria.[6][7][8]

References

- 1. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 4. ExploringEbastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. Extracellular Signal-Regulated Kinase Mediates Ebastine-Induced Human Follicle Dermal Papilla Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ashpublications.org [ashpublications.org]

- 8. labiotech.eu [labiotech.eu]

Industrial Synthesis of 1-Bromo-4-phenylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary industrial synthesis processes for 1-Bromo-4-phenylbutane, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The document provides a comparative analysis of common manufacturing routes, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Industrial Synthesis Routes

The industrial production of this compound predominantly follows two main strategies: the bromination of 4-phenyl-1-butanol and the Friedel-Crafts reaction of benzene with a four-carbon electrophile. The latter is often favored for its cost-effectiveness and scalability, particularly when starting from inexpensive raw materials like benzene and γ-butyrolactone.[4][5]

Synthesis from 4-Phenyl-1-butanol

This approach involves the conversion of the hydroxyl group of 4-phenyl-1-butanol into a bromide. Two common laboratory and potentially scalable methods are prominent:

-

Via Hydrobromic Acid: A direct reaction using hydrobromic acid, often with a catalyst to improve efficiency. Recent developments have utilized novel catalysts to achieve high yields.[6]

-

Via Triphenylphosphine and Carbon Tetrabromide: This method, known as the Appel reaction, provides a high yield of the desired product.[7]

Synthesis from Benzene via Friedel-Crafts Reaction

A more common industrial approach involves a two-step sequence starting with a Friedel-Crafts acylation, which circumvents the issue of polyalkylation often encountered in direct Friedel-Crafts alkylations.[4][5][8][9]

-

Step 1: Friedel-Crafts Acylation: Benzene is reacted with a 4-bromobutyryl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-bromo-1-phenylbutan-1-one.[4][5]

-

Step 2: Reduction: The resulting ketone is then reduced to yield this compound. Common reducing agents include hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the described industrial synthesis routes, allowing for easy comparison of their efficiencies.

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |

| Bromination of 4-Phenyl-1-butanol | 4-Phenyl-1-butanol | HBr, POM-C3N4 catalyst | 99.6 | Not specified | [6] |

| 4-Phenyl-1-butanol | CBr4, PPh3 | High | Not specified | [7] | |

| Friedel-Crafts Acylation followed by Reduction | Benzene, 4-Bromobutyryl halide (from γ-butyrolactone) | AlCl3 (Lewis Acid), H2/Pd-C (Reduction) | 63.9 (overall) | Not specified | [4] |